molecular formula C29H37N5O5S B11214800 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B11214800
M. Wt: 567.7 g/mol
InChI Key: FLDDBTUVRIGCKQ-UHFFFAOYSA-N
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Description

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperazine ring substituted with a methoxyphenyl group, a quinazoline derivative, and a hexanamide chain, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The quinazoline moiety is then synthesized and coupled with the piperazine derivative. Finally, the hexanamide chain is attached to complete the synthesis. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}pentanamide
  • **N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Uniqueness

The uniqueness of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide lies in its specific structural features, such as the combination of a methoxyphenyl-substituted piperazine ring, a quinazoline derivative, and a hexanamide chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H37N5O5S

Molecular Weight

567.7 g/mol

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C29H37N5O5S/c1-37-22-9-7-21(8-10-22)33-16-14-32(15-17-33)12-5-11-30-27(35)6-3-2-4-13-34-28(36)23-18-25-26(39-20-38-25)19-24(23)31-29(34)40/h7-10,18-19H,2-6,11-17,20H2,1H3,(H,30,35)(H,31,40)

InChI Key

FLDDBTUVRIGCKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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